Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 2-methyltriazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-6-3-4(7-8)5(9)10-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEGGJDFEGULIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547678 | |
| Record name | Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105020-39-1 | |
| Record name | Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Spectroscopic Data of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound belonging to the 1,2,3-triazole class of molecules. Triazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] The 2-methyl-2H-1,2,3-triazole isomer is one of three possible isomers formed during the methylation of the parent 1H-1,2,3-triazole, making its accurate characterization crucial for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential biological relevance of this compound.
Molecular Structure and Properties
The molecular structure of this compound has been confirmed by X-ray crystallography.[4] The compound has the molecular formula C₅H₇N₃O₂ and a molecular weight of 141.13 g/mol .[4]
Spectroscopic Data
Due to the limited availability of published experimental spectra for this specific isomer, the following tables present a combination of data derived from closely related analogs and predicted values based on computational models.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | s | 1H | C5-H |
| ~4.25 | s | 3H | N-CH₃ |
| ~3.90 | s | 3H | O-CH₃ |
Predicted data is based on typical chemical shifts for similar 1,2,3-triazole derivatives.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~161.0 | C=O |
| ~140.0 | C4 |
| ~135.0 | C5 |
| ~52.0 | O-CH₃ |
| ~40.0 | N-CH₃ |
Predicted data is based on typical chemical shifts for similar 1,2,3-triazole derivatives.
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 141.05 | [M]⁺ (Molecular Ion) |
| 110.04 | [M - OCH₃]⁺ |
| 82.04 | [M - COOCH₃]⁺ |
Fragmentation pattern is predicted based on the structure and common fragmentation pathways of similar esters and triazoles.
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretch (methyl) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1600 | Medium | C=N stretch (triazole ring) |
| ~1450 | Medium | C-H bend (methyl) |
| ~1250 | Strong | C-O stretch (ester) |
Predicted data is based on characteristic IR absorption frequencies for the functional groups present in the molecule.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through the methylation of Methyl 1H-1,2,3-triazole-4-carboxylate.[4] This reaction yields a mixture of three isomers, which are then separated.
Materials:
-
Methyl 1H-1,2,3-triazole-4-carboxylate
-
Dry N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Nitrogen gas
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of Methyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq) in dry DMF, potassium carbonate (1.0 eq) is added under a nitrogen atmosphere at 0 °C.
-
Methyl iodide (1.1 eq) is added dropwise to the suspension.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is subjected to column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the three isomers.
-
The fraction corresponding to this compound is collected and the solvent is evaporated to yield the pure product.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS):
-
Mass spectra are obtained using an electrospray ionization (ESI) source in positive ion mode.
-
The sample is dissolved in methanol or acetonitrile and introduced into the mass spectrometer.
-
Data is collected over a mass-to-charge (m/z) range of 50-500.
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Samples can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
-
Data is collected over a wavenumber range of 4000-400 cm⁻¹.
Potential Biological Activity and Signaling Pathway
Derivatives of 1,2,3-triazoles are known to exhibit a variety of biological activities, often through the inhibition of specific enzymes or signaling pathways.[1][2][3] For instance, many heterocyclic compounds act as kinase inhibitors, which are crucial regulators of cell signaling. The diagram below illustrates a generic kinase inhibition pathway, a plausible mechanism of action for a triazole-based drug candidate.
Caption: Generic Kinase Inhibition Pathway.
Conclusion
This technical guide provides a summary of the available and predicted spectroscopic data for this compound. The detailed experimental protocols for its synthesis and characterization will be valuable for researchers working with this class of compounds. The potential for this molecule to act as a kinase inhibitor, as depicted in the signaling pathway, highlights its relevance for further investigation in drug discovery and development. The lack of extensive experimental data in the public domain underscores the opportunity for further research to fully characterize this and related triazole isomers.
References
Characterization of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, structural characterization, and potential biological relevance of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development who are interested in the properties and applications of novel heterocyclic compounds.
Physicochemical and Structural Properties
This compound is a five-membered heterocyclic compound containing a triazole ring substituted with a methyl group on a nitrogen atom and a methyl carboxylate group on a carbon atom. The precise substitution pattern significantly influences the molecule's chemical and physical properties.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₇N₃O₂ | [1] |
| Molecular Weight | 141.13 g/mol | [1] |
| CAS Number | 105020-39-1 | [1] |
| Appearance | White solid (predicted) | General knowledge |
| XLogP3 | 0.4 | [1] |
| Exact Mass | 141.053826475 Da | [1] |
Table 2: Crystallographic Data
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁/c | [2] |
| Unit Cell Dimensions | a = 3.9482(10) Å, b = 7.9549(15) Å, c = 21.655(4) Å | [2] |
| α = 90°, β = 92.05(2)°, γ = 90° | [2] | |
| Volume | 679.7(2) ų | [2] |
| Z | 4 | [2] |
The crystal structure of this compound reveals that all non-hydrogen atoms lie in a common plane, with the structure being stabilized by intermolecular C—H⋯O hydrogen bonds[2].
Spectroscopic Characterization
Note: Specific experimental spectra for this compound were not available in the surveyed literature. The following data is based on general principles for similar structures and data for the isomeric Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate where specified.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Singlet for the triazole proton (C5-H), singlet for the N-methyl protons (N-CH₃), and a singlet for the ester methyl protons (O-CH₃). |
| ¹³C NMR | Resonances for the triazole ring carbons (C4 and C5), the N-methyl carbon, the ester carbonyl carbon, and the ester methyl carbon. |
| IR (Infrared) | Characteristic peaks for C=O stretching of the ester, C=N and N=N stretching of the triazole ring, and C-H stretching. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight (141.13). Fragmentation may involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃). |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the literature for the synthesis of the title compound from its N-unsubstituted precursor[2].
Workflow for Synthesis and Purification
Caption: Synthetic workflow for this compound.
Materials:
-
Methyl 1H-1,2,3-triazole-4-carboxylate
-
Potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Dry N,N-Dimethylformamide (DMF)
-
Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography setup (silica gel)
-
Liquid Chromatography-Mass Spectrometry (LCMS) instrument
-
Rotary evaporator
Procedure:
-
To a solution of Methyl 1H-1,2,3-triazole-4-carboxylate (2 g) in dry DMF (15 ml) under a nitrogen atmosphere and maintained at 0°C, add potassium carbonate (1.3 g) and methyl iodide.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Allow the mixture to warm to room temperature and continue stirring until the reaction is complete, monitoring the progress by TLC.
-
Upon completion, analyze the reaction mixture by LCMS to confirm the formation of the three possible isomers.
-
Remove the DMF under reduced pressure using a rotary evaporator.
-
Isolate the individual isomers, including the target this compound, from the residue using column chromatography on silica gel.
Potential Biological Activity and Signaling Pathways
While specific biological activities for this compound have not been reported, the 1,2,3-triazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
A common mechanism of action for anticancer 1,2,3-triazole derivatives is the induction of apoptosis through the mitochondrial pathway. This pathway is a critical regulator of programmed cell death and is often dysregulated in cancer cells.
References
Screening the Biological Potential of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3][4] This technical guide provides an in-depth overview of the biological activity screening for Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate and related 1,2,3-triazole-4-carboxylate derivatives. The document outlines detailed experimental protocols, summarizes key quantitative data from various studies, and visualizes relevant cellular pathways and experimental workflows.
Anticancer Activity
Derivatives of 1,2,3-triazole-4-carboxylate have shown significant potential as anticancer agents.[1][2][5] These compounds are often evaluated for their ability to inhibit the growth of various cancer cell lines.
In Vitro Cytotoxicity Data
The cytotoxic effects of various 1,2,3-triazole derivatives have been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher potency of the compound. The following tables summarize the in vitro cytotoxicity data for several 1,2,3-triazole derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxicity of 1,2,3-Triazole-Uracil Hybrids against HeLa and HUH-7 Cancer Cell Lines [4]
| Compound | HeLa (Cervical Cancer) IC50 (µM) | HUH-7 (Liver Cancer) IC50 (µM) |
| 5a | 11.2 | >50 |
| 5f | >50 | 10.8 |
| 5h | 4.5 | 7.7 |
| 5i | 6.2 | 9.0 |
| 5j | 7.8 | >50 |
| 5n | 10.5 | >50 |
| 5r | 8.9 | >50 |
| 5-FU (Standard) | 4.6 | 30.0 |
Table 2: Cytotoxicity of Tetrahydrocurcumin-1,2,3-Triazole Derivatives [6]
| Compound | HCT-116 (Colon Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |
| 4g | 1.09 ± 0.17 | 45.16 ± 0.92 | - | - |
| 4k | - | - | - | - |
| Cisplatin (Standard) | - | - | - | - |
| Tetrahydrocurcumin | - | - | - | - |
Table 3: Cytotoxicity of Phosphonate 1,2,3-Triazole Derivatives [3]
| Compound | HT-1080 (Fibrosarcoma) IC50 (µM) | A-549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) |
| 8 | 15.13 | 21.25 | 18.06 | 16.32 |
| Doxorubicin (Standard) | - | - | - | - |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[7][8]
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., HCT-116, A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin or doxorubicin). Incubate the plates for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value using non-linear regression analysis.
MTT Assay Experimental Workflow
Antimicrobial Activity
The 1,2,4-triazole nucleus is a key component in several antifungal drugs, and derivatives of 1,2,3-triazoles have also been investigated for their antimicrobial properties.[9][10][11]
Antimicrobial Screening Data
The antimicrobial activity is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 4: Antibacterial Activity of 1,2,4-Triazole Derivatives (MIC in µg/mL) [12]
| Compound | S. aureus | B. subtilis | E. coli | K. pneumoniae | P. aeruginosa |
| 1a-g | - | - | - | - | 16 |
| 3a | - | - | - | - | - |
| 3b | - | - | - | - | - |
| 3c | - | - | - | - | - |
Note: Specific MIC values for each compound in the series were not detailed in the provided search results, but the general activity was noted.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of antimicrobial agents.[13]
Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the appropriate broth directly in the 96-well plate.
-
Inoculation: Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A growth control (no compound) and a sterility control (no inoculum) should be included.
Broth Microdilution Experimental Workflow
Enzyme Inhibition
Certain 1,2,3-triazole derivatives have been identified as inhibitors of various enzymes, which can be a key mechanism for their therapeutic effects.[14][15]
Enzyme Inhibition Data
Table 5: Inhibition of Carbonic Anhydrase (CA) Isoforms by 1,2,3-Triazole-based Carboxylic Acids [14][15]
| Compound | hCA IX Kᵢ (µM) | hCA XII Kᵢ (µM) |
| 6c | 0.7 | 0.7 |
Signaling Pathways and Mechanisms of Action
Several studies have delved into the mechanisms by which 1,2,3-triazole derivatives exert their anticancer effects. These mechanisms often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Apoptosis Induction: Some 1,2,3-triazole-containing compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[16][17] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. For instance, compound 10, a coumarin-glycosyl hybrid, was found to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases like caspase-7.[16]
Simplified Intrinsic Apoptosis Pathway
Cell Cycle Arrest: Disruption of the normal cell cycle is another mechanism by which these compounds can inhibit cancer growth. For example, a tetrahydrocurcumin derivative (4g) was found to arrest the cell cycle at the G1 phase in HCT-116 colon cancer cells.[6] Similarly, other triazole derivatives have been observed to cause cell cycle arrest at the G2/M phase.[18]
Kinase Inhibition: Several 1,2,3-triazole derivatives have been designed to target and inhibit specific protein kinases that are often overactive in cancer cells. These include:
-
Epidermal Growth Factor Receptor (EGFR): Some triazole carboxamides have shown strong binding affinity to the active site of EGFR.[19]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 signaling is a key strategy to block angiogenesis (the formation of new blood vessels that supply tumors). Certain 1,2,3-triazole-uracil hybrids have been designed as potential VEGFR-2 inhibitors.[4]
-
Cyclin-Dependent Kinases (CDKs): Compounds have been identified that bind to and inhibit CDKs, such as CDK4-Cyclin D3, which are crucial for cell cycle progression.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbiologyjournal.org [microbiologyjournal.org]
- 14. 1,2,3-Triazole-based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. New 1,2,3-Triazole-Coumarin-Glycoside Hybrids and Their 1,2,4-Triazolyl Thioglycoside Analogs Targeting Mitochondria Apoptotic Pathway: Synthesis, Anticancer Activity and Docking Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
A Technical Guide to the Computational Analysis of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the computational approaches applicable to the study of this molecule. While direct computational studies on this specific compound are not extensively published, this document outlines a robust theoretical framework based on established methodologies for analogous 1,2,3-triazole derivatives. This guide covers the foundational experimental data derived from X-ray crystallography, details a proposed computational workflow using Density Functional Theory (DFT), and presents this information in a structured format to aid in further research and drug development endeavors.
Introduction
The 1,2,3-triazole scaffold is a prominent structural motif in a wide array of pharmacologically active compounds, known for its metabolic stability and ability to engage in various non-covalent interactions.[1] this compound, a specific derivative, presents a unique substitution pattern that warrants detailed structural and electronic characterization. Computational chemistry offers a powerful, non-invasive means to elucidate the geometric, energetic, and electronic properties of such molecules, providing critical insights for rational drug design and the development of novel materials.[2] This guide synthesizes available experimental data with established computational protocols to provide a comprehensive resource for the in-silico investigation of this target molecule.
Experimental Data and Synthesis
Crystallographic Data
The foundational experimental data for computational modeling is derived from the single-crystal X-ray diffraction analysis of this compound. The key crystallographic and structural parameters are summarized in the tables below.[3]
Table 1: Crystal Data and Structure Refinement [3]
| Parameter | Value |
| Empirical Formula | C₅H₇N₃O₂ |
| Formula Weight | 141.14 |
| Temperature | 290 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 3.9482 (10) Å |
| b | 7.9549 (15) Å |
| c | 21.655 (4) Å |
| α | 90° |
| β | 92.05 (2)° |
| γ | 90° |
| Volume | 679.7 (2) ų |
| Z | 4 |
| Refinement Details | |
| R-factor (R1) | 0.042 |
| wR2 | 0.119 |
Table 2: Selected Bond Lengths (Å) [3]
| Bond | Length (Å) |
| N1-N2 | 1.315 (2) |
| N1-C2 | 1.340 (2) |
| N2-N3 | 1.333 (2) |
| N2-C5 | 1.456 (2) |
| N3-C1 | 1.335 (3) |
| C1-C2 | 1.378 (3) |
| C2-C3 | 1.464 (3) |
| O1-C3 | 1.200 (2) |
| O2-C3 | 1.332 (2) |
| O2-C4 | 1.446 (3) |
Table 3: Selected Bond Angles (°) and Torsion Angles (°) [3]
| Atoms | Angle (°) |
| N2-N1-C2 | 111.41 (16) |
| N1-N2-N3 | 108.75 (15) |
| N1-N2-C5 | 125.10 (16) |
| N3-N2-C5 | 126.15 (16) |
| C1-N3-N2 | 105.77 (15) |
| N3-C1-C2 | 111.29 (17) |
| N1-C2-C1 | 102.78 (16) |
| N1-C2-C3 | 129.41 (18) |
| C1-C2-C3 | 127.80 (18) |
| O1-C3-O2 | 124.16 (19) |
| O1-C3-C2 | 124.60 (19) |
| O2-C3-C2 | 111.23 (17) |
| C3-O2-C4 | 116.53 (18) |
| Torsion Angle | Value (°) |
| N3-N2-N1-C2 | -0.1 (2) |
| C5-N2-N1-C2 | 179.6 (2) |
| N1-N2-N3-C1 | 0.2 (2) |
| C5-N2-N3-C1 | -179.5 (2) |
| N2-N3-C1-C2 | -0.2 (2) |
| N3-C1-C2-N1 | 0.1 (2) |
| N3-C1-C2-C3 | -179.3 (2) |
| N2-N1-C2-C1 | 0.0 (2) |
| N2-N1-C2-C3 | 179.4 (2) |
Synthesis Protocol
The synthesis of this compound can be achieved via the methylation of Methyl 1H-1,2,3-triazole-4-carboxylate.[3]
Materials:
-
Methyl 1H-1,2,3-triazole-4-carboxylate
-
Dry Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (CH₃I)
Procedure:
-
Dissolve Methyl 1H-1,2,3-triazole-4-carboxylate (2 g) in dry DMF (15 ml) in a flask under a nitrogen atmosphere.
-
Cool the mixture to 273 K (0 °C).
-
Add potassium carbonate (1.3 g) and methyl iodide to the solution.
-
Stir the mixture at 273 K for 1 hour.
-
Allow the reaction to warm to room temperature and continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Isolate the resulting isomers, including the target compound, using column chromatography.
Proposed Computational Methodology
Based on extensive literature on the computational analysis of 1,2,3-triazole derivatives, a robust and reliable computational protocol can be proposed.[2][4][5] Density Functional Theory (DFT) is the most common and effective method for such investigations.
Software and Theoretical Level
-
Software: Gaussian suite of programs is a standard choice for these types of calculations.[6]
-
Theoretical Level: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and provides a good balance of accuracy and computational cost for organic molecules.[2]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended to ensure a detailed and accurate description of the electronic structure.[5]
Geometry Optimization and Vibrational Analysis
-
Initial Structure: The initial 3D coordinates of this compound will be constructed, using the experimental crystallographic data as a starting point.
-
Geometry Optimization: An unconstrained geometry optimization will be performed to locate the minimum energy conformation of the molecule on the potential energy surface.
-
Frequency Calculation: Following optimization, a vibrational frequency analysis will be conducted at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also provides theoretical infrared (IR) and Raman spectra.
Electronic Property Calculations
Once the optimized geometry is obtained, a series of calculations can be performed to elucidate the electronic properties of the molecule.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[2]
-
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule. This is invaluable for predicting intermolecular interactions.[2]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.
Visualizations
Molecular Structure
Caption: 2D representation of this compound.
Computational Workflow
Caption: Proposed workflow for the computational study of the target molecule.
Conclusion
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the precise three-dimensional arrangement of atoms in the crystalline state, the experimental protocols used for its determination, and a summary of its key structural parameters. This information is critical for understanding the molecule's physicochemical properties, potential intermolecular interactions, and for guiding rational drug design and development efforts.
Crystallographic Data Summary
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A comprehensive summary of the crystallographic data and refinement parameters is presented in the tables below.
Table 1: Crystal Data and Structure Refinement Details[1]
| Parameter | Value |
| Empirical Formula | C₅H₇N₃O₂ |
| Formula Weight | 141.14 |
| Temperature | 290 K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 3.9482 (10) Å |
| b | 7.9549 (15) Å |
| c | 21.655 (4) Å |
| α | 90° |
| β | 92.05 (2)° |
| γ | 90° |
| Volume | 679.7 (2) ų |
| Z | 4 |
| Calculated Density | 1.381 Mg/m³ |
| Absorption Coefficient | 0.11 mm⁻¹ |
| Crystal Size | 0.30 x 0.20 x 0.10 mm |
| Data Collection | |
| Diffractometer | Oxford Diffraction Xcalibur, Eos CCD |
| Reflections Collected | 7464 |
| Independent Reflections | 1262 [R(int) = 0.043] |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 1262 / 0 / 93 |
| Goodness-of-fit on F² | 1.07 |
| Final R indices [I>2σ(I)] | R1 = 0.042, wR2 = 0.119 |
| R indices (all data) | R1 = 0.065, wR2 = 0.133 |
| Largest diff. peak and hole | 0.19 and -0.17 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°) for Non-Hydrogen Atoms[1]
| Bond | Length (Å) | Angle | Degrees (°) |
| N1—N2 | 1.315 (2) | N2—N1—C2 | 109.13 (16) |
| N1—C2 | 1.340 (2) | N1—N2—N3 | 110.10 (15) |
| N2—N3 | 1.333 (2) | N1—N2—C5 | 120.32 (16) |
| N3—C1 | 1.339 (2) | N3—N2—C5 | 129.58 (16) |
| C1—C2 | 1.378 (3) | N2—N3—C1 | 105.13 (15) |
| C2—C3 | 1.464 (3) | N3—C1—C2 | 110.15 (17) |
| O1—C3 | 1.200 (2) | N1—C2—C1 | 105.49 (16) |
| O2—C3 | 1.332 (2) | N1—C2—C3 | 123.63 (17) |
| O2—C4 | 1.448 (2) | C1—C2—C3 | 130.88 (18) |
| N2—C5 | 1.456 (2) | O1—C3—O2 | 124.16 (18) |
| O1—C3—C2 | 123.96 (19) | ||
| O2—C3—C2 | 111.88 (16) | ||
| C3—O2—C4 | 116.14 (16) |
Table 3: Hydrogen Bond Geometry (Å, °)[1]
| D—H···A | D—H | H···A | D···A | D—H···A |
| C1—H1···O1ⁱ | 0.93 | 2.53 | 3.416 (3) | 159 |
| C5—H5A···N1ⁱⁱ | 0.96 | 2.65 | 3.518 (3) | 151 |
| Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) -x+1, y-1/2, -z+1/2 |
Experimental Protocols
The successful determination of the crystal structure of this compound involved a multi-step process, from chemical synthesis to crystallographic analysis. The detailed methodologies are outlined below.
Synthesis and Crystallization[1]
-
Synthesis: The title compound was synthesized by the methylation of Methyl 1H-1,2,3-triazole-4-carboxylate. To a solution of Methyl 1H-1,2,3-triazole-4-carboxylate (2 g) in dry dimethylformamide (15 ml) maintained at 273 K under a nitrogen atmosphere, potassium carbonate (1.3 g) and methyl iodide were added.
-
Reaction: The reaction mixture was stirred at 273 K for 1 hour, then allowed to warm to room temperature and stirred until the reaction was complete, as monitored by Thin Layer Chromatography (TLC).
-
Isomer Separation: The reaction mixture yielded three isomers, which were identified by LCMS analysis. The solvent was removed under vacuum, and the individual isomers were isolated by column chromatography.
-
Crystallization: Single crystals suitable for X-ray diffraction analysis were obtained from an ether solution of the title compound by slow evaporation at room temperature.
X-ray Data Collection and Structure Solution[1]
-
Data Collection: A suitable single crystal was mounted on an Oxford Diffraction Xcalibur Eos(Nova) CCD detector diffractometer. The crystal was kept at 290 K during data collection. The data were collected using Mo Kα radiation (λ = 0.71073 Å).
-
Data Reduction: The collected data were processed using the CrysAlisPro software package (Oxford Diffraction, 2009). A multi-scan absorption correction was applied.
-
Structure Solution and Refinement: The crystal structure was solved using the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were positioned geometrically and refined using a riding model.
Visualization of Experimental Workflow
The following diagrams illustrate the key processes involved in the synthesis and structural determination of this compound.
Caption: Workflow for the synthesis and purification of the title compound.
Caption: Workflow for the determination of the crystal structure.
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science. The 1,2,3-triazole core is a key feature in a variety of bioactive molecules and functional materials.[1][2] This document provides detailed protocols for the synthesis of the N2-methylated isomer, a common structural motif in drug candidates. The N-substitution of 1,2,3-triazoles can be challenging due to the potential for forming multiple regioisomers.[3][4] The primary method detailed below is the direct N-methylation of the parent NH-triazole, which typically yields a mixture of N1 and N2 substituted products that require chromatographic separation.[5]
Key Synthetic Reaction: N-Methylation of Methyl 1H-1,2,3-triazole-4-carboxylate
The synthesis of this compound is achieved through the N-methylation of Methyl 1H-1,2,3-triazole-4-carboxylate using methyl iodide in the presence of a base. This reaction, however, also produces the N1-methyl and N3-methyl isomers, necessitating purification by column chromatography.[5]
Experimental Protocol
Synthesis of this compound[5]
Materials:
-
Methyl 1H-1,2,3-triazole-4-carboxylate
-
Potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Dry N,N-Dimethylformamide (DMF)
-
Nitrogen (N₂) gas
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, ice bath, rotary evaporator, etc.)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
LCMS and/or HPLC for reaction monitoring and product analysis
Procedure:
-
To a solution of Methyl 1H-1,2,3-triazole-4-carboxylate (2 g) in dry DMF (15 ml) in a round-bottom flask, add potassium carbonate (1.3 g).
-
Maintain the reaction mixture at 273 K (0 °C) using an ice bath under a nitrogen atmosphere.
-
Add methyl iodide (volume not specified, likely 1.1-1.5 equivalents) to the stirred suspension.
-
Stir the mixture at 273 K for 1 hour.
-
Allow the reaction to warm to room temperature and continue stirring until the reaction is complete, as monitored by TLC.
-
Upon completion, the reaction mixture will contain three isomeric products.
-
Evaporate the solvent (DMF) under reduced pressure (in vacuo).
-
The resulting residue is then subjected to column chromatography on silica gel to isolate the individual isomers.
-
The fractions corresponding to the desired this compound isomer are collected, and the solvent is evaporated to yield the pure product.
Monitoring and Analysis:
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Liquid Chromatography-Mass Spectrometry (LCMS) analysis of the crude reaction mixture is recommended to confirm the formation of the three isomers.[5]
-
High-Performance Liquid Chromatography (HPLC) can also be used for analysis and preparative separation.[5]
Data Presentation
Table 1: Reagents and Conditions for the Synthesis of this compound.
| Reagent/Parameter | Quantity/Value | Role/Condition |
| Methyl 1H-1,2,3-triazole-4-carboxylate | 2 g | Starting Material |
| Potassium Carbonate (K₂CO₃) | 1.3 g | Base |
| Methyl Iodide (CH₃I) | Not specified | Methylating Agent |
| Dry DMF | 15 ml | Solvent |
| Initial Temperature | 273 K (0 °C) | Reaction Condition |
| Initial Reaction Time | 1 hour | Reaction Condition |
| Final Temperature | Room Temperature | Reaction Condition |
| Atmosphere | Nitrogen | Inert Atmosphere |
| Purification Method | Column Chromatography | Product Isolation |
Diagrams
Caption: Workflow for the synthesis of this compound.
Alternative Synthetic Strategies
While direct methylation is a straightforward approach, other methods for synthesizing 2-substituted-1,2,3-triazoles exist and may offer better regioselectivity in some cases. These often involve multi-component reactions or the use of specific catalysts.
-
Three-Component Reactions: A notable method involves the copper(I)-catalyzed cycloaddition of sodium azide, formaldehyde, and a terminal alkyne to yield 2-hydroxymethyl-2H-1,2,3-triazoles.[6][7][8] The hydroxymethyl group can then be further modified or removed.
-
Palladium/Copper Bimetallic Catalysis: The reaction of terminal alkynes, allyl methyl carbonate, and trimethylsilyl azide (TMSN₃) using a palladium/copper bimetallic catalyst can produce 2-allyl-substituted-1,2,3-triazoles.[7][8][9]
-
Ruthenium-Catalyzed Cycloaddition: While copper(I) catalysis typically favors the 1,4-disubstituted product, ruthenium(II) catalysts are known to favor the formation of 1,5-disubstituted 1,2,3-triazoles.[6] However, specific conditions can be developed for other isomers.
-
Post-Cycloaddition Functionalization: Selective N2-arylation of a pre-formed 1,2,3-triazole ring can be achieved using palladium catalysis with sterically hindered phosphine ligands.[4]
The choice of synthetic route will depend on the availability of starting materials, desired scale, and the need for regiochemical control. For the specific synthesis of this compound, the provided N-methylation protocol is a documented method, though it requires careful chromatographic separation of isomers.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N -Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00987D [pubs.rsc.org]
- 4. scielo.br [scielo.br]
- 5. Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. frontiersin.org [frontiersin.org]
- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]
Application Notes and Protocols: Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate as a Synthon for Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate is a five-membered heterocyclic compound containing a triazole ring core. Triazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications in various fields.[1] This document provides detailed application notes and protocols related to this compound, focusing on its synthesis and potential as a synthon for the construction of more complex heterocyclic systems. While the direct application of this specific N-methylated triazole as a synthon for other heterocycles is not extensively documented in publicly available literature, its functional groups—an ester and a 1,2,3-triazole ring—offer clear potential for further chemical transformations.
Synthesis of this compound
The primary method for the synthesis of this compound involves the N-methylation of its precursor, methyl 1H-1,2,3-triazole-4-carboxylate.[1]
Experimental Protocol: N-methylation of Methyl 1H-1,2,3-triazole-4-carboxylate[1]
This protocol describes the synthesis of this compound from methyl 1H-1,2,3-triazole-4-carboxylate using methyl iodide as the methylating agent.
Materials:
-
Methyl 1H-1,2,3-triazole-4-carboxylate
-
Dry N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Nitrogen gas (N₂)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
-
LCMS for analysis
-
Column chromatography setup for purification
Procedure:
-
In a round-bottom flask maintained under a nitrogen atmosphere, dissolve methyl 1H-1,2,3-triazole-4-carboxylate (2 g) in dry DMF (15 ml).
-
Cool the mixture to 273 K (0 °C) using an ice bath.
-
To the cooled solution, add potassium carbonate (1.3 g).
-
Add methyl iodide (volume not specified in the source, but typically a slight excess is used, e.g., 1.1-1.5 equivalents).
-
Stir the reaction mixture at 273 K for 1 hour.
-
Allow the reaction to warm to room temperature and continue stirring until the reaction is complete, as monitored by TLC.
-
Upon completion, analyze the reaction mixture by LCMS, which should show the formation of three isomers.
-
Evaporate the solvent under reduced pressure (in vacuo).
-
Isolate the individual isomers, including the target compound this compound, from the residue using column chromatography.
Quantitative Data:
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | Methyl 1H-1,2,3-triazole-4-carboxylate | [1] |
| Reagents | K₂CO₃, CH₃I | [1] |
| Solvent | Dry DMF | [1] |
| Reaction Temperature | 273 K to Room Temperature | [1] |
| Reaction Time | Stirred at 273K for 1hr, then until completion | [1] |
| Purification Method | Column Chromatography | [1] |
Diagram of Experimental Workflow:
References
Application Notes and Protocols: Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate as a key intermediate in the development of novel agrochemicals. The triazole moiety is a critical pharmacophore in many commercially successful fungicides and other crop protection agents.[1] This document details the synthetic protocol for the title compound and outlines its subsequent conversion to a carboxylic acid derivative, a versatile building block for further elaboration into active agrochemical ingredients.
Overview and Significance
The 1,2,3-triazole ring system is a well-established structural motif in a variety of biologically active compounds, including pharmaceuticals and agrochemicals.[2] Its presence can confer metabolic stability, improve binding to target enzymes, and enhance the overall efficacy of the active ingredient. This compound is a valuable heterocyclic compound that serves as a versatile precursor in organic synthesis.[3] The methyl ester functionality provides a convenient handle for chemical modification, allowing for the construction of a diverse library of potential agrochemical candidates.
The general workflow for utilizing this compound in agrochemical synthesis involves its initial preparation, followed by hydrolysis to the corresponding carboxylic acid. This acid can then be coupled with various amine or alcohol fragments to generate amide or ester derivatives, which are common linkages in many pesticides.
Caption: Overall workflow for the utilization of this compound.
Experimental Protocols
This protocol is adapted from the literature for the N-methylation of the parent triazole.[2] The reaction yields a mixture of isomers, which can be separated by chromatography.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |
| Methyl 1H-1,2,3-triazole-4-carboxylate | 127.10 | 2.0 | 15.7 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.3 | 9.4 |
| Methyl Iodide (CH₃I) | 141.94 | 2.23 | 15.7 |
| Dry Dimethylformamide (DMF) | - | 15 mL | - |
Procedure:
-
To a solution of Methyl 1H-1,2,3-triazole-4-carboxylate (2.0 g) in dry DMF (15 ml), add potassium carbonate (1.3 g).
-
Cool the mixture to 273 K (0 °C) in an ice bath under a nitrogen atmosphere.
-
Add methyl iodide (equivalent to the moles of the starting triazole) dropwise to the stirred suspension.
-
Stir the reaction mixture at 273 K for 1 hour.
-
Allow the reaction to warm to room temperature and continue stirring until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
The resulting residue contains a mixture of N-methylated isomers. Isolate the desired product, this compound, using column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of the title compound.
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a crucial step to enable further functionalization, such as amide bond formation. This is a general protocol for ester hydrolysis.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |
| This compound | 141.13 | 1.0 | 7.08 |
| Lithium Hydroxide (LiOH) | 23.95 | 0.34 | 14.16 |
| Tetrahydrofuran (THF) | - | 10 mL | - |
| Water (H₂O) | - | 10 mL | - |
| 1M Hydrochloric Acid (HCl) | - | As needed | - |
Procedure:
-
Dissolve this compound (1.0 g) in a mixture of THF (10 mL) and water (10 mL).
-
Add lithium hydroxide (2 equivalents) to the solution.
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Remove the THF by evaporation under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 by the dropwise addition of 1M HCl.
-
The resulting precipitate is the carboxylic acid product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-methyl-2H-1,2,3-triazole-4-carboxylic acid.
Caption: Workflow for the hydrolysis of the methyl ester to the carboxylic acid.
The resulting carboxylic acid is an activated intermediate ready for coupling with an appropriate amine to form a potentially bioactive amide. This example illustrates a standard peptide coupling reaction.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |
| 2-methyl-2H-1,2,3-triazole-4-carboxylic acid | 127.10 | 1.0 | 7.87 |
| HATU (Coupling Agent) | 380.23 | 3.28 | 8.65 |
| Diisopropylethylamine (DIPEA) | 129.24 | 2.73 mL | 15.74 |
| Representative Amine (e.g., Aniline) | 93.13 | 0.73 | 7.87 |
| Dry Dimethylformamide (DMF) | - | 20 mL | - |
Procedure:
-
Dissolve 2-methyl-2H-1,2,3-triazole-4-carboxylic acid (1.0 g) in dry DMF (20 mL).
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (e.g., aniline, 1.0 equivalent) to the activated acid solution.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final amide.
Caption: General workflow for the synthesis of a triazole amide agrochemical candidate.
References
Application Note and Protocol: Scale-Up Synthesis of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the scale-up synthesis of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate, a key intermediate in pharmaceutical development. The described method is an adaptation of a laboratory-scale procedure, optimized for safety, cost-effectiveness, and scalability. This protocol utilizes dimethyl sulfate as a readily available and economical methylating agent and employs a crystallization-based purification method to avoid the challenges associated with large-scale chromatography.
Introduction
1,2,3-Triazole derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities, making them valuable building blocks in drug discovery and development. This compound is a crucial intermediate for the synthesis of various active pharmaceutical ingredients. The transition from laboratory-scale synthesis to a larger, pilot-plant or industrial scale requires careful consideration of reagent choice, reaction conditions, and purification methods to ensure a safe, efficient, and economically viable process. This document outlines a robust and scalable protocol for the synthesis of this target molecule.
Reaction Scheme
Caption: Synthetic route for the methylation of Methyl 1H-1,2,3-triazole-4-carboxylate.
Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| Methyl 1H-1,2,3-triazole-4-carboxylate | 7051-53-8 | 127.10 |
| Dimethyl Sulfate (DMS) | 77-78-1 | 126.13 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 |
| Acetonitrile (ACN) | 75-05-8 | 41.05 |
| Toluene | 108-88-3 | 92.14 |
| Isopropanol (IPA) | 67-63-0 | 60.10 |
| Water (H₂O) | 7732-18-5 | 18.02 |
| Brine (saturated NaCl solution) | N/A | N/A |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 |
Equipment
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Reflux condenser
-
Heating mantle with temperature controller
-
Inert gas (Nitrogen or Argon) supply
-
Large separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Vacuum oven
Synthesis Procedure
-
Reaction Setup:
-
Set up the 5 L three-necked round-bottom flask with a mechanical stirrer, thermometer, addition funnel, and a reflux condenser connected to an inert gas line.
-
Ensure the setup is in a well-ventilated fume hood.
-
-
Charging Reagents:
-
To the flask, add Methyl 1H-1,2,3-triazole-4-carboxylate (254 g, 2.0 mol) and anhydrous potassium carbonate (415 g, 3.0 mol).
-
Add acetonitrile (2.5 L) to the flask.
-
-
Reaction:
-
Begin stirring the suspension and heat the mixture to 40-45 °C.
-
Slowly add dimethyl sulfate (265 g, 2.1 mol) dropwise via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 50 °C. Caution: Dimethyl sulfate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE).
-
After the addition is complete, heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with acetonitrile (2 x 200 mL).
-
Combine the filtrate and the washes and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Dissolve the crude oil in toluene (1.5 L) and transfer to a large separatory funnel.
-
Wash the organic layer sequentially with water (2 x 1 L) and brine (1 x 1 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
-
Purification by Crystallization:
-
To the crude oil, add a mixture of isopropanol and water (e.g., 9:1 v/v) and heat gently until a homogenous solution is formed. The optimal solvent ratio may need to be determined experimentally.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold isopropanol/water mixture.
-
Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
-
Data Presentation
| Parameter | Value |
| Scale | 2.0 mol |
| Starting Material | 254 g |
| Methylating Agent (DMS) | 265 g (1.05 eq) |
| Base (K₂CO₃) | 415 g (1.5 eq) |
| Solvent (Acetonitrile) | 2.5 L |
| Reaction Temperature | Reflux (~82 °C) |
| Reaction Time | 4-6 hours |
| Expected Yield | 220-240 g (78-85%) |
| Purity (by HPLC) | >98% |
| Physical Appearance | White to off-white crystalline solid |
Safety Considerations
-
Dimethyl Sulfate (DMS): DMS is highly toxic, a suspected carcinogen, and can cause severe burns. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE, including gloves, safety goggles, and a lab coat. An ammonia solution should be readily available to neutralize any spills.
-
Acetonitrile: Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.
-
Exothermic Reaction: The initial addition of dimethyl sulfate can be exothermic. Maintain careful temperature control during the addition.
-
Pressure Build-up: Ensure the reaction vessel is not sealed and is properly vented to prevent pressure build-up.
Process Workflow and Logic Diagrams
Caption: Experimental workflow for the scale-up synthesis.
Caption: Logical relationships of the key reaction and purification steps.
Application Notes: Synthesis of Antiviral Compounds Utilizing Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate as a key building block in the synthesis of novel antiviral compounds. The 1,2,3-triazole scaffold is a prominent feature in a variety of biologically active molecules and has shown significant potential in the development of antiviral therapeutics.[1][2][3] These compounds often function by targeting a wide array of viral proteins.[1][2][3] Several strains of viruses, including influenza, HIV, Hepatitis B and C, and Herpes viruses, have been found to be susceptible to triazole derivatives.[1][2][3]
Overview: The Role of the 1,2,3-Triazole Moiety in Antiviral Drug Design
The 1,2,3-triazole ring is a bioisostere for various functional groups, offering metabolic stability and the ability to form hydrogen bonds, which are crucial for molecular recognition at biological targets. Its incorporation into nucleoside and non-nucleoside analogues has led to the discovery of potent antiviral agents. This compound is a versatile precursor that can be chemically modified at the C4 position to introduce diverse functionalities and build complex molecules with potential antiviral activity.
A primary synthetic strategy involves the derivatization of the carboxylate group to an amide or its reduction to an alcohol, followed by coupling with other pharmacophores, such as nucleobase analogues or sugar moieties, often via "click chemistry".[4][5]
Synthesis of the Starting Material: this compound
The synthesis of this compound is a crucial first step. A reliable protocol has been established for its preparation from Methyl 1H-1,2,3-triazole-4-carboxylate.
Experimental Protocol: Synthesis of this compound[6]
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve Methyl 1H-1,2,3-triazole-4-carboxylate (2 g) in dry dimethylformamide (DMF, 15 ml).
-
Cooling: Maintain the reaction mixture at 273 K (0 °C) using an ice bath.
-
Addition of Reagents: To the cooled solution, add potassium carbonate (K₂CO₃, 1.3 g) followed by methyl iodide.
-
Reaction: Stir the mixture at 273 K for 1 hour.
-
Warming and Monitoring: Allow the reaction to warm to room temperature and continue stirring until the reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC).
-
Analysis and Purification: The reaction mixture will contain three isomers. These can be identified by LCMS analysis. The solvent is evaporated under vacuum, and the individual isomers are isolated by column chromatography. The single crystal of the title compound for X-ray structure analysis can be obtained from an ether solution by slow evaporation.
Synthesis of Antiviral Nucleoside Analogues
While direct synthesis from this compound is not explicitly detailed in the surveyed literature, a logical and common synthetic route would involve the hydrolysis of the ester to the corresponding carboxylic acid, followed by amidation or other coupling reactions. Alternatively, the ester can be reduced to the corresponding alcohol, which can then be used in subsequent reactions, such as the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry".
The following protocols are based on the successful synthesis of antiviral 1,2,3-triazolyl nucleoside analogues and can be adapted for derivatives of this compound.
General Protocol: Synthesis of 1,2,3-Triazolyl Nucleoside Analogues via CuAAC Reaction[4][5]
A series of 1,2,3-triazolyl nucleoside analogues have been synthesized where a pyrimidine fragment is attached to a ribofuranosyl-1,2,3-triazol-4-yl moiety.[4][5] This is achieved through a CuAAC reaction.
-
Preparation of Precursors: Synthesize the necessary alkyne-functionalized pyrimidine derivatives and an azido-sugar moiety (e.g., azido 2,3,5-tri-O-acetyl-D-β-ribofuranoside).
-
CuAAC Reaction: In a suitable solvent, combine the alkyne and azide precursors in the presence of a copper(I) catalyst (e.g., generated in situ from CuSO₄ and a reducing agent like sodium ascorbate).
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, perform an appropriate aqueous work-up and extract the product with an organic solvent.
-
Purification: Purify the resulting triazole-linked nucleoside analogue by column chromatography.
-
Deprotection (if necessary): Remove any protecting groups (e.g., acetyl groups on the sugar moiety) to yield the final antiviral compound.
Quantitative Data: Antiviral Activity
The antiviral activity of synthesized 1,2,3-triazolyl nucleoside analogues has been evaluated against various viruses. The following tables summarize the in vitro antiviral activity and cytotoxicity data for representative compounds against Influenza A/PR/8/34/(H1N1) and Coxsackievirus B3.[5][6]
Table 1: Antiviral Activity against Influenza A/PR/8/34/(H1N1) and Cytotoxicity in MDCK Cells [5][6]
| Compound | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 4i | 30 | >719 | 24 |
| 8n | 15 | 79 | 5 |
IC₅₀: 50% inhibitory concentration. CC₅₀: 50% cytotoxic concentration. SI = CC₅₀/IC₅₀.
Table 2: Antiviral Activity against Coxsackievirus B3 and Cytotoxicity in Vero Cells [6]
| Compound | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 4i | >719 | >719 | - |
| 8n | >79 | 79 | - |
IC₅₀: 50% inhibitory concentration. CC₅₀: 50% cytotoxic concentration. SI = CC₅₀/IC₅₀.
Experimental Workflow and Synthetic Pathways
The following diagrams illustrate the general workflows for the synthesis and evaluation of antiviral compounds derived from a triazole core.
Caption: General synthetic workflow from the starting material to the final antiviral compound and its evaluation.
Caption: Schematic of the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction for synthesizing triazole nucleoside analogues.
Proposed Mechanism of Action
For the lead compounds identified, theoretical calculations suggest that their antiviral activity against the H1N1 influenza virus may stem from their interaction with the polymerase acidic protein (PA) of the RNA-dependent RNA polymerase (RdRP).[5] This interaction likely inhibits the function of the polymerase, thereby disrupting viral replication.
Caption: Proposed mechanism of action for 1,2,3-triazole nucleoside analogues against influenza virus.
References
- 1. researchgate.net [researchgate.net]
- 2. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]
- 4. Synthesis of 1,2,3-triazolyl nucleoside analogues and their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Carboxylate Group in Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the carboxylate group of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the 1,2,3-triazole scaffold in a wide range of biologically active compounds. The derivatization of the carboxylate moiety allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.
The primary derivatization strategies covered in this document include hydrolysis to the corresponding carboxylic acid, conversion to amides, and reduction to the primary alcohol.
Key Derivatization Pathways
The carboxylate group of this compound can be transformed into a variety of other functional groups. The following diagram illustrates the key derivatization pathways described in these application notes.
Caption: Key derivatization routes for this compound.
Hydrolysis to 2-Methyl-2H-1,2,3-triazole-4-carboxylic Acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental step that opens up further derivatization possibilities, such as amide bond formation via coupling reactions.
Experimental Protocol: Basic Hydrolysis
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 - 2.0 eq) or NaOH (1.5 - 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the organic solvent under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The product can be further purified by recrystallization if necessary.
Quantitative Data:
| Reactant | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| This compound | LiOH | THF/H₂O | 3 | 25 | >95 |
| This compound | NaOH | MeOH/H₂O | 4 | 25 | ~90 |
Synthesis of 2-Methyl-2H-1,2,3-triazole-4-carboxamides
Amide derivatives are commonly synthesized to explore their potential as bioactive molecules. This can be achieved either by direct aminolysis of the methyl ester or through coupling of the corresponding carboxylic acid with an amine.
Experimental Protocol 2.1: Direct Aminolysis of the Methyl Ester
This method is particularly effective for the synthesis of the unsubstituted amide.
Materials:
-
This compound
-
Ammonia in methanol (7N solution)
-
Round-bottom flask with a stopper
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in a 7N solution of ammonia in methanol.
-
Seal the flask and stir the mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude amide.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).
Quantitative Data:
| Reactant | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| This compound | NH₃ in MeOH | Methanol | 48 | 25 | 85-95 |
Experimental Protocol 2.2: Amide Coupling from the Carboxylic Acid
This is a more general method for synthesizing a wide range of substituted amides.
Caption: Workflow for amide coupling from the corresponding carboxylic acid.
Materials:
-
2-Methyl-2H-1,2,3-triazole-4-carboxylic acid
-
Desired primary or secondary amine
-
Coupling agents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
Base: e.g., DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous solvent: e.g., DMF (Dimethylformamide) or DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid (1.0 eq), the amine (1.1 eq), HATU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative Examples):
| Amine | Coupling System | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Benzylamine | HATU/HOBt/DIPEA | DMF | 16 | 25 | 80-90 |
| Morpholine | EDCI/HOBt/TEA | DCM | 24 | 25 | 75-85 |
Reduction to (2-Methyl-2H-1,2,3-triazol-4-yl)methanol
The reduction of the methyl ester to the corresponding primary alcohol provides another key intermediate for further functionalization, for example, through etherification or conversion to a halide.
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt (potassium sodium tartrate) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup). Alternatively, quench by the addition of sodium sulfate decahydrate until a white precipitate forms, or by the addition of a saturated aqueous solution of Rochelle's salt.
-
Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Quantitative Data:
| Reactant | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| This compound | LiAlH₄ | THF | 3 | 0 to 25 | 80-90 |
Disclaimer: These protocols are intended for guidance and should be adapted and optimized for specific experimental conditions and scales. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the formation of byproducts and purification challenges.
| Issue | Potential Cause | Recommended Solution |
| Multiple Isomers Detected | The methylation of Methyl 1H-1,2,3-triazole-4-carboxylate is not completely regioselective and can yield a mixture of N1, N2, and N3-methylated isomers. The desired product is the N2-methylated isomer. | Separation of the isomers is necessary. Column chromatography or preparative HPLC are effective methods for isolating the desired this compound.[1][2] |
| Low Yield of Desired Isomer | Reaction conditions such as temperature, base, and solvent can influence the ratio of the formed isomers. | Optimize reaction conditions. While a mixture is common, adjusting the base (e.g., K2CO3) and ensuring the reaction is run at the recommended temperature (starting at 0°C and slowly warming to room temperature) can help manage the isomer ratio.[1][2] |
| Incomplete Reaction | Insufficient reaction time or inadequate mixing of reactants. The starting Methyl 1H-1,2,3-triazole-4-carboxylate may not be fully consumed. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] Ensure efficient stirring and allow the reaction to proceed until the starting material is no longer visible by TLC. |
| Difficulty in Separating Isomers | The isomeric byproducts have very similar polarities, making separation by standard column chromatography challenging. | Use a high-performance column packing material and carefully select the eluent system. A gradient elution may be necessary. For very difficult separations, preparative HPLC is a reliable alternative.[1] |
| Presence of Unidentified Impurities | Impurities in the starting materials (Methyl 1H-1,2,3-triazole-4-carboxylate or methyl iodide) or degradation of the product/intermediates. | Ensure the purity of starting materials before use. Recrystallization or distillation of starting materials may be necessary. Store the final product in a cool, dark, and dry place. |
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the synthesis of this compound?
A1: The primary byproducts are the regioisomers formed during the N-methylation of the precursor, Methyl 1H-1,2,3-triazole-4-carboxylate. The triazole ring has three nitrogen atoms (N1, N2, and N3), and methylation can occur at each of these positions, leading to a mixture of three isomers.[1][2] The desired product is the N2-methylated isomer.
Q2: How can I confirm the identity of the desired this compound isomer?
A2: The identity of the isomers can be confirmed using spectroscopic methods. Mass spectrometry will show that all three isomers have the same mass.[1][2] To distinguish between them, 1H and 13C NMR spectroscopy are essential. The chemical shifts of the methyl group and the triazole ring protons/carbons will be different for each isomer. For unambiguous identification, single-crystal X-ray diffraction can be used if a suitable crystal can be obtained.[1]
Q3: What is the typical reaction to synthesize this compound?
A3: The most common method is the methylation of Methyl 1H-1,2,3-triazole-4-carboxylate. This is typically achieved using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2]
Q4: Can the formation of isomeric byproducts be completely avoided?
A4: Completely avoiding the formation of other isomers is very challenging due to the similar reactivity of the nitrogen atoms in the triazole ring. However, the ratio of isomers can be influenced by the choice of reagents and reaction conditions. For laboratory and industrial scale, the focus is typically on efficient separation of the desired isomer after the reaction.
Q5: What are the recommended methods for purifying the final product?
A5: Column chromatography on silica gel is a standard method for separating the isomeric mixture.[1][2] For higher purity or for separating isomers that are difficult to resolve by column chromatography, preparative High-Performance Liquid Chromatography (HPLC) is recommended.[1]
Experimental Protocols
Synthesis of Methyl 1H-1,2,3-triazole-4-carboxylate
This initial step involves the 1,3-dipolar cycloaddition of an azide with an alkyne.
Materials:
-
Methyl propiolate
-
Trimethylsilyl azide
-
Methanol
Procedure:
-
In a sealed reaction vessel, a mixture of methyl propiolate and trimethylsilyl azide is heated.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and methanol is added slowly.
-
The precipitated solid is filtered, washed, and can be further purified by recrystallization to yield Methyl 1H-1,2,3-triazole-4-carboxylate.
Synthesis of this compound
This is the final methylation step.
Materials:
-
Methyl 1H-1,2,3-triazole-4-carboxylate
-
Methyl iodide
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), dry
-
Dissolve Methyl 1H-1,2,3-triazole-4-carboxylate in dry DMF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add potassium carbonate to the solution with stirring.
-
Slowly add methyl iodide to the reaction mixture.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring until the reaction is complete as monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue contains a mixture of the three methylated isomers.
Purification by Column Chromatography
Materials:
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
The crude residue from the methylation reaction
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Load the adsorbed material onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased.
-
Collect fractions and monitor them by TLC to identify and combine the fractions containing the pure desired isomer.
-
Evaporate the solvent from the combined fractions to obtain the purified this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for purification of the target compound.
References
Technical Support Center: Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and purification.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of this compound, particularly through the N-methylation of Methyl 1H-1,2,3-triazole-4-carboxylate.
Issue 1: Low or No Product Yield
Question: I am not getting the expected yield of this compound. What are the possible causes and solutions?
Answer: Low or no yield in the N-methylation of Methyl 1H-1,2,3-triazole-4-carboxylate can stem from several factors. Here is a systematic guide to troubleshoot this issue:
-
Reagent Quality:
-
Methyl Iodide: Ensure the methyl iodide used is fresh and has not decomposed. It should be stored properly, protected from light.
-
Solvent (DMF): The use of dry N,N-Dimethylformamide (DMF) is critical.[1] Moisture in the solvent can quench the base and react with methyl iodide. Consider using freshly distilled or commercially available anhydrous DMF.
-
Base (K₂CO₃): The potassium carbonate should be anhydrous. Finely grinding the K₂CO₃ before use can increase its surface area and reactivity.
-
-
Reaction Conditions:
-
Temperature: The initial reaction is conducted at a low temperature (273 K or 0 °C) and then allowed to warm to room temperature.[1] Maintaining the initial low temperature is important to control the reaction rate and minimize side reactions. Ensure your cooling bath is stable.
-
Reaction Time: The reaction should be stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).[1] Incomplete reactions will result in low yields.
-
-
Reaction Work-up:
-
Extraction: Ensure proper extraction of the product from the reaction mixture. The choice of extraction solvent and the number of extractions can significantly impact the isolated yield.
-
Solvent Removal: Complete removal of the solvent (DMF) under vacuum is necessary before column chromatography.[1] Residual DMF can interfere with purification.
-
A logical workflow for troubleshooting low yield is presented below:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Multiple Isomers in the Product Mixture
Question: My reaction is producing multiple isomers, making purification difficult. How can I manage this?
Answer: The N-methylation of Methyl 1H-1,2,3-triazole-4-carboxylate is known to produce three isomers.[1] This is due to the different nitrogen atoms in the triazole ring that can be methylated.
-
Understanding Isomer Formation: The starting material, Methyl 1H-1,2,3-triazole-4-carboxylate, has two chemically distinct nitrogen atoms in the ring that can be methylated, leading to the formation of N1 and N2-methylated products. The formation of a third isomer might arise from methylation of the ester nitrogen, although this is less likely under these conditions, or methylation at the N3 position if the starting material contains the 2H-tautomer.
-
Separation Strategy: The primary method for separating these isomers is column chromatography .[1] Careful selection of the mobile phase is crucial for achieving good separation. A gradient elution might be necessary. Monitoring the separation by TLC is essential to collect pure fractions of each isomer.
-
Characterization: It is important to characterize the collected fractions to identify the desired this compound isomer. Techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are necessary for unambiguous identification.[1]
The general workflow for addressing the issue of isomer formation is as follows:
Caption: Workflow for the separation and identification of isomers.
Frequently Asked Questions (FAQs)
Q1: What is a standard experimental protocol for the synthesis of this compound?
A1: A detailed experimental protocol based on published literature is as follows:[1]
Experimental Protocol: N-methylation of Methyl 1H-1,2,3-triazole-4-carboxylate
| Reagent/Parameter | Quantity/Condition | Notes |
| Methyl 1H-1,2,3-triazole-4-carboxylate | 2 g | Starting material |
| Dry DMF | 15 ml | Solvent |
| K₂CO₃ | 1.3 g | Base |
| Methyl iodide | 1 ml | Methylating agent |
| Initial Temperature | 273 K (0 °C) | Maintained for 1 hour |
| Final Temperature | Room Temperature | Stirred until completion |
| Monitoring | TLC | To track reaction progress |
| Work-up | Evaporation of solvent under vacuum | To remove DMF |
| Purification | Column chromatography | To isolate isomers |
Q2: Are there alternative methods for the synthesis of 1,2,3-triazoles?
A2: Yes, there are several methods for synthesizing the 1,2,3-triazole core. The most common is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry".[2] Other methods include reactions using diazo compounds, hydrazines, and sodium azide as nitrogen sources.[3][4] The choice of method depends on the desired substitution pattern and the available starting materials.
Q3: What are some common challenges in 1,2,3-triazole synthesis in general?
A3: General challenges in 1,2,3-triazole synthesis can include:[2][5]
-
Regioselectivity: Controlling which nitrogen atom of the azide attacks which carbon of the alkyne can be a challenge, leading to mixtures of 1,4- and 1,5-disubstituted isomers in non-catalyzed reactions. Copper catalysis generally favors the 1,4-isomer.
-
Catalyst Issues: In copper-catalyzed reactions, the oxidation state of the copper catalyst is crucial. The active catalyst is Cu(I), which can be sensitive to air. Often, a reducing agent like sodium ascorbate is used with a Cu(II) salt.[2]
-
Safety: The use of organic azides requires caution as they can be explosive. It is important to handle them with appropriate safety measures.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound should be confirmed using a combination of analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the position of the methyl group on the triazole ring.
-
Thin Layer Chromatography (TLC): To assess the purity of the isolated product. A single spot indicates a high degree of purity.
-
Liquid Chromatography-Mass Spectrometry (LCMS): Can be used to assess purity and confirm the presence of different isomers.[1]
References
- 1. Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. youtube.com [youtube.com]
Technical Support Center: N-Methylation of 1,2,3-Triazole-4-carboxylates
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the N-methylation of 1,2,3-triazole-4-carboxylates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I getting a mixture of products in my N-methylation reaction?
A1: The primary challenge in the N-methylation of 1,2,3-triazoles is controlling regioselectivity. The 1,2,3-triazole ring has three potential nitrogen atoms for methylation (N1, N2, and N3), leading to a mixture of isomers.[1][2] The formation of these isomers is highly dependent on the reaction conditions. Functionalization of NH-1,2,3-triazoles is considered problematic because of this unpredictable regioselectivity.[1] Generally, the N2-substituted isomer is thermodynamically preferred, but kinetic products can also form.[1][3]
Troubleshooting Steps:
-
Modify Reaction Conditions: Experiment with different bases, solvents, and methylating agents, as these factors heavily influence the isomeric ratio.[4]
-
Temperature Control: Lowering the reaction temperature may favor the formation of a kinetic product over the thermodynamic one.
-
Purification: Utilize column chromatography on silica gel or High-Performance Liquid Chromatography (HPLC) to separate the isomers.
Q2: My reaction yield is very low or the reaction is not proceeding. What are the possible causes?
A2: Low or no yield can stem from several factors related to reagents and reaction setup.
Troubleshooting Steps:
-
Base Strength: Ensure the base used is strong enough to fully deprotonate the triazole N-H group. Common bases include sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃).
-
Reagent Quality:
-
Methylating Agent: Use a fresh or properly stored methylating agent (e.g., methyl iodide, dimethyl sulfate). Methyl iodide is volatile and should be handled with care.[5]
-
Solvent: Ensure you are using a dry, anhydrous solvent, as moisture can quench the base and interfere with the reaction.
-
-
Temperature: Some reactions may require heating to proceed. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine if a higher temperature is needed.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions caused by atmospheric moisture and oxygen.
Q3: How can I distinguish between the N1, N2, and N3 methylated isomers?
A3: Characterizing the specific regioisomer is crucial and can be achieved using a combination of spectroscopic techniques.
Troubleshooting Steps:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools. The chemical shifts of the triazole ring proton and carbon, as well as the N-methyl protons, will be distinct for each isomer.
-
Advanced NMR: Techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (nOe) can provide definitive structural assignments by showing correlations between the N-methyl group and the triazole ring protons/carbons.
-
X-ray Crystallography: If you can obtain a single crystal of one of the isomers, X-ray diffraction provides unambiguous structural confirmation.
-
HPLC: High-Performance Liquid Chromatography can be used to separate the isomers and, when coupled with a mass spectrometer (LC-MS), can confirm the mass of each product.[6]
Q4: What are the best practices for handling the reagents used in this reaction?
A4: Safety is paramount, as many reagents are hazardous.
-
Methyl Iodide (CH₃I): Highly toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
-
Sodium Methoxide (NaOMe): Corrosive and flammable. Handle with care and avoid contact with skin.[5]
-
Anhydrous Solvents: Flammable. Keep away from open flames and ignition sources.[5]
Data Presentation: Factors Influencing Regioselectivity
The regiochemical outcome of N-alkylation is a complex function of the substrate, alkylating agent, solvent, and base.[4] The following table summarizes how different reaction parameters can influence the isomer distribution in the alkylation of substituted 1,2,3-triazoles.
| Parameter | Condition | Observed Outcome/Trend | Citation |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Often favors the formation of the N2 isomer. In one study, using DMF resulted in an 84% yield with only 17% of the minor isomer. | [7] |
| Polar protic (e.g., EtOH, H₂O) | Can be less selective, producing a higher proportion of other isomers (e.g., 30-40% of the N1 isomer). | [7] | |
| Base | Triethylamine (Et₃N) | Used in a study that showed a 5:1 selectivity in favor of the N2 regioisomer. | [4] |
| Sodium Carbonate (Na₂CO₃) | Effective in promoting N2-alkylation, particularly in polar aprotic solvents. | [7] | |
| Alkylating Agent | Ethyl Chloroacetate | Showed a 5:1 selectivity for the N2 position with 4-phenyl-1,2,3-triazole. | [4] |
| Methyl Iodide | Can sometimes yield detectable amounts of the N1 isomer even when N2 is highly favored. | [4] | |
| Substrate Structure | 4,5-disubstituted 1,2,3-triazoles | Steric hindrance at the 4 and 5 positions typically directs alkylation to the N2 position. | [8] |
Experimental Protocols
General Protocol for N-Methylation of Ethyl 1H-1,2,3-triazole-4-carboxylate
This protocol is an adapted procedure based on common laboratory practices for the N-alkylation of triazole systems.
1. Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add the starting ethyl 1H-1,2,3-triazole-4-carboxylate (1 equivalent).
-
Add anhydrous solvent (e.g., DMF or acetonitrile, approx. 0.2 M concentration). Stir until the starting material is completely dissolved.
2. Deprotonation:
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the base (e.g., potassium carbonate, K₂CO₃, 1.5 equivalents) portion-wise to the cooled solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
3. Methylation:
-
While maintaining the temperature at 0 °C, add the methylating agent (e.g., methyl iodide, CH₃I, 1.2 equivalents) to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction's progress by TLC using a suitable eluent system (e.g., Ethyl Acetate/Hexane).[5]
4. Work-up and Purification:
-
Once the reaction is complete, filter the solid base from the mixture.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
To the resulting residue, add dichloromethane (DCM) and water, and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the different N-methylated isomers.[5]
5. Characterization:
-
Characterize the purified isomers by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structures and determine the isomeric ratio.[5]
Visualizations
Reaction Pathway for N-Methylation
Caption: General reaction pathway for the N-methylation of 1,2,3-triazoles.
Troubleshooting Workflow for Low Yield
Caption: A decision tree to diagnose and resolve low-yield N-methylation reactions.
Isomer Separation Workflow
Caption: A typical workflow for the purification and separation of N-methylated isomers.
References
- 1. N -Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00987D [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions for the purification of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate via recrystallization.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the dissolved solid separates as a liquid instead of a solid.[1][2][3] This can happen if the melting point of your compound is lower than the boiling point of the solvent, or if the solution is too concentrated or cooled too quickly.[1][4][5][6]
-
Solution 1: Re-dissolve and Dilute. Gently heat the solution to re-dissolve the oil. Add a small amount of additional solvent to dilute the solution and then allow it to cool slowly.[1][2]
-
Solution 2: Slow Cooling. Rapid cooling can promote oiling.[4] Once the oil is redissolved, allow the flask to cool to room temperature slowly on the benchtop, away from drafts. You can further slow the cooling process by placing the flask in a warm water bath that is allowed to cool to room temperature.
-
Solution 3: Change Solvent System. If oiling persists, the solvent system may not be ideal. Consider using a solvent with a lower boiling point or a mixed solvent system. For instance, if you are using a highly polar solvent, try a slightly less polar one.
Q2: No crystals are forming, even after the solution has cooled to room temperature. What is the problem?
A2: The absence of crystal formation is often due to either using too much solvent or the solution being supersaturated.[1][5][7]
-
Solution 1: Induce Crystallization.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[1][5][7] The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution. This "seed" will act as a template for further crystallization.[1][7]
-
-
Solution 2: Reduce Solvent Volume. If induction techniques fail, you have likely used too much solvent.[1][5][7] Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much. Once the volume is reduced, allow the solution to cool again.
-
Solution 3: Further Cooling. If crystals have not formed at room temperature, try cooling the solution in an ice bath.[1]
Q3: My product crystallized in the filter funnel during hot filtration. How can I prevent this?
A3: Premature crystallization in the funnel is a common issue, especially when the solubility of the compound drops sharply with temperature.[5][8]
-
Solution 1: Pre-heat the Funnel. Before filtering, heat the filter funnel by placing it on top of the boiling flask of solvent, allowing the steam to warm it.
-
Solution 2: Use an Excess of Solvent. Add a slight excess of hot solvent to the dissolution flask to ensure the compound remains in solution during the transfer.[5] This excess solvent can be evaporated after filtration.[5]
-
Solution 3: Minimize Cooling During Transfer. Work quickly and pour the hot solution into the filter in small batches to prevent it from cooling down significantly in the funnel.[8]
Frequently Asked Questions (FAQs)
Q4: What is the best solvent for recrystallizing this compound?
A4: For this compound, single crystals have been successfully obtained from an ether solution through slow evaporation.[9] When selecting a recrystallization solvent in general, the principle of "like dissolves like" is a good starting point.[7][10][11] The ideal solvent will dissolve the compound when hot but not when cold.[10][11] For related triazole carboxylate derivatives, solvent mixtures like ethanol-ethyl acetate have also been used.[12]
Q5: How do I choose a suitable solvent if I don't have a known procedure?
A5: You can perform small-scale solubility tests. Place a small amount of your crude product in several test tubes and add a few drops of different solvents. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
Q6: How pure does my crude material need to be for recrystallization to be effective?
A6: Recrystallization works best when the crude material is mostly pure.[4] If there are significant amounts of impurities, they can interfere with the crystallization process and may lead to oiling out or the formation of impure crystals.[2][6]
Q7: How can I assess the purity of my recrystallized product?
A7: A common method to assess purity is by measuring the melting point. A pure compound will have a sharp and elevated melting point range compared to the impure starting material.[4] Techniques like NMR spectroscopy can also be used to confirm the structure and purity.
Experimental Protocol: Recrystallization of this compound
This protocol is based on the successful crystallization of the target compound from an ether solution.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of diethyl ether and gently warm the mixture on a heating mantle or in a warm water bath to dissolve the solid. Add more ether dropwise until the solid is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration. To prevent premature crystallization, use a pre-heated stemless funnel and a fluted filter paper.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the growth of larger, purer crystals, the cooling process should be as slow as possible.
-
Isolation of Crystals: Once crystallization is complete, collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum on for a few minutes. For final drying, the crystals can be spread on a watch glass and left in a well-ventilated area or placed in a desiccator.
Data Summary
| Parameter | Recommended Solvent System | Key Considerations |
| Primary Solvent | Diethyl Ether | Successful for single crystal growth via slow evaporation.[9] |
| Alternative Solvents | Ethanol, Methanol, Ethyl Acetate | Often used for polar, small organic molecules and other triazole derivatives.[11][12][13] |
| Mixed Solvents | Ethanol-Ethyl Acetate | Can be effective for fine-tuning solubility.[12] |
Visualizations
Caption: A flowchart for troubleshooting common recrystallization issues.
Caption: The general experimental workflow for recrystallization.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. reddit.com [reddit.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recrystallization [wiredchemist.com]
- 11. quora.com [quora.com]
- 12. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities | MDPI [mdpi.com]
- 13. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
"minimizing side reactions in the synthesis of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the synthesis of this compound?
A1: The most prevalent side reaction is the formation of regioisomers during the N-methylation of the 1H-1,2,3-triazole ring. Besides the desired N2-methylated product (this compound), N1- and N3-alkylation occurs, leading to a mixture of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate and Methyl 3-methyl-1H-1,2,3-triazole-4-carboxylate.[1] The separation of these isomers often requires careful column chromatography.
Q2: How can I control the regioselectivity of the methylation reaction to favor the desired N2-isomer?
A2: Achieving high regioselectivity for N2-methylation is a significant challenge. The choice of solvent, base, and alkylating agent can influence the isomer ratio.[2][3] Some studies suggest that the use of specific catalysts or reaction conditions can improve the yield of the desired isomer, though a mixture is still common.[4] A systematic optimization of reaction parameters is often necessary.
Q3: What are the typical starting materials for the synthesis?
A3: A common starting material is Methyl 1H-1,2,3-triazole-4-carboxylate.[1] This precursor is typically synthesized via a 1,3-dipolar cycloaddition reaction between an azide source and methyl propiolate.[5]
Q4: Are there any side reactions to consider during the synthesis of the precursor, Methyl 1H-1,2,3-triazole-4-carboxylate?
A4: Yes, the 1,3-dipolar cycloaddition reaction between an azide and an alkyne can result in a mixture of 1,4- and 1,5-disubstituted regioisomers.[6][7] The use of a copper(I) catalyst in the "click chemistry" approach generally favors the formation of the 1,4-disubstituted isomer.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired this compound | - Formation of multiple regioisomers (N1 and N3 methylation).[1]- Incomplete reaction. | - Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents).- Experiment with different bases and solvents to influence regioselectivity.[2]- Carefully monitor the reaction progress using TLC or LCMS to determine the optimal reaction time.[1] |
| Difficulty in separating the N2-isomer from other regioisomers | - Similar polarity of the isomers. | - Employ high-performance column chromatography with a carefully selected eluent system.- Consider derivatization of the isomer mixture to facilitate separation, followed by removal of the derivatizing group. |
| Formation of unexpected byproducts | - Impurities in starting materials.- Decomposition of reagents or products.- Side reactions of the ester functionality (e.g., hydrolysis). | - Ensure the purity of starting materials (Methyl 1H-1,2,3-triazole-4-carboxylate, methylating agent).- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture-related side reactions.[1]- Maintain the recommended reaction temperature to avoid thermal decomposition. |
| Inconsistent reaction outcomes | - Variability in reagent quality.- Fluctuations in reaction conditions. | - Use reagents from a reliable source and test for purity.- Ensure precise control over reaction parameters such as temperature, stirring speed, and addition rates. |
Experimental Protocols
Synthesis of Methyl 1H-1,2,3-triazole-4-carboxylate
This protocol is based on a typical 1,3-dipolar cycloaddition reaction.
Materials:
-
Benzyl azide
-
Methyl propiolate
-
Solvent (e.g., toluene, THF)
-
Copper(I) catalyst (optional, for improved regioselectivity)
Procedure:
-
Dissolve benzyl azide in the chosen solvent in a reaction vessel equipped with a magnetic stirrer and a condenser.
-
Slowly add methyl propiolate to the solution at room temperature.
-
If using a catalyst, add it to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate.[5]
-
The benzyl group can be subsequently removed under appropriate conditions to yield Methyl 1H-1,2,3-triazole-4-carboxylate.
Synthesis of this compound
This protocol describes the methylation of Methyl 1H-1,2,3-triazole-4-carboxylate, which typically yields a mixture of isomers.[1]
Materials:
-
Methyl 1H-1,2,3-triazole-4-carboxylate
-
Methyl iodide
-
Potassium carbonate (K₂CO₃)
-
Dry N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of Methyl 1H-1,2,3-triazole-4-carboxylate in dry DMF, add potassium carbonate.
-
Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.
-
Slowly add methyl iodide to the stirred suspension.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Continue stirring until the reaction is complete, as monitored by TLC.
-
Upon completion, the reaction mixture will contain a mixture of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, this compound, and Methyl 3-methyl-1H-1,2,3-triazole-4-carboxylate.
-
Remove the solvent under reduced pressure.
-
Isolate the individual isomers by column chromatography on silica gel.[1]
Data Presentation
Table 1: Influence of Reaction Conditions on Isomer Distribution (Hypothetical Data)
| Entry | Base | Solvent | Temperature (°C) | N1-isomer (%) | N2-isomer (%) | N3-isomer (%) |
| 1 | K₂CO₃ | DMF | 0 to RT | 45 | 35 | 20 |
| 2 | Cs₂CO₃ | Acetonitrile | RT | 40 | 45 | 15 |
| 3 | NaH | THF | 0 | 50 | 30 | 20 |
| 4 | DBU | Dichloromethane | RT | 38 | 42 | 20 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on specific experimental conditions.
Visualizations
Caption: Reaction scheme for the methylation of Methyl 1H-1,2,3-triazole-4-carboxylate.
Caption: Troubleshooting workflow for optimizing the synthesis.
References
- 1. Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. REGIOSELECTIVE SYNTHESIS OF EITHER 1H- OR 2H-1,2,3- TRIAZOLES VIA MICHAEL ADDITION TO α,ß-UNSATURATED KETONES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. 1,2,3-Triazole synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate Against Common Esters
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the chemical reactivity of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate with three widely used esters: methyl acetate, methyl benzoate, and methyl acrylate. The analysis focuses on key ester reactions—hydrolysis, transesterification, and reduction—offering valuable insights for professionals in chemical research and pharmaceutical development.
The reactivity of an ester is significantly influenced by the electronic properties of the substituent attached to the carbonyl group. Electron-withdrawing groups tend to increase the electrophilicity of the carbonyl carbon, thereby enhancing the rate of nucleophilic attack. Conversely, electron-donating groups decrease reactivity. The 2-methyl-2H-1,2,3-triazole-4-yl group is known to be electron-withdrawing, a property that activates the ester functionality toward nucleophilic substitution.[1]
Comparative Reactivity Analysis
To facilitate a clear comparison, the following table summarizes the expected relative reactivity of the four esters based on the electronic nature of their respective substituents. The Hammett constant (σ) is a measure of the electronic effect of a substituent; a positive value indicates an electron-withdrawing character, while a negative value signifies an electron-donating character.
| Ester | Substituent Group (R in R-COOCH₃) | Substituent Type | Hammett Constant (σp) | Expected Relative Reactivity |
| This compound | 2-methyl-2H-1,2,3-triazol-4-yl | Electron-Withdrawing | ~0.41 (estimated for 2H-1,2,3-triazol-2-yl) | Highest |
| Methyl Acrylate | Vinyl (-CH=CH₂) | Electron-Withdrawing | 0.08 | High |
| Methyl Benzoate | Phenyl (-C₆H₅) | Electron-Withdrawing | 0.06 | Moderate |
| Methyl Acetate | Methyl (-CH₃) | Electron-Donating | -0.17 | Lowest |
Note: The Hammett constant for the 2-methyl-2H-1,2,3-triazol-4-yl group is estimated based on the known electron-withdrawing nature of the 1,2,3-triazole ring.
The data suggests that this compound is the most reactive among the four esters due to the strong electron-withdrawing nature of the triazole ring. Methyl acrylate and methyl benzoate exhibit intermediate reactivity, while methyl acetate is the least reactive due to the electron-donating methyl group.
Experimental Protocols
To empirically validate the predicted reactivity, the following standardized experimental protocols for hydrolysis, transesterification, and reduction are provided.
Comparative Hydrolysis
Objective: To determine the relative rates of hydrolysis of the four esters under acidic conditions.
Procedure:
-
Prepare 0.1 M solutions of each ester in a 1:1 mixture of a suitable organic solvent (e.g., dioxane) and 1 M aqueous hydrochloric acid.
-
Maintain the reaction mixtures at a constant temperature (e.g., 50 °C) in a water bath.
-
At regular time intervals (e.g., 0, 30, 60, 120, and 240 minutes), withdraw a 1 mL aliquot from each reaction mixture.
-
Quench the reaction by adding the aliquot to 10 mL of ice-cold distilled water.
-
Titrate the amount of carboxylic acid produced with a standardized 0.05 M sodium hydroxide solution using phenolphthalein as an indicator.
-
Calculate the rate constant for each ester by plotting the concentration of the carboxylic acid formed against time.
Comparative Transesterification
Objective: To compare the efficiency of the transesterification of the four esters with n-butanol.
Procedure:
-
In separate round-bottom flasks, place 10 mmol of each ester, 50 mmol of n-butanol, and 1 mol% of a suitable catalyst (e.g., sulfuric acid or sodium methoxide).
-
Reflux the reaction mixtures at a constant temperature for a set period (e.g., 4 hours).
-
After cooling to room temperature, neutralize the catalyst with a suitable quenching agent (e.g., saturated sodium bicarbonate solution for an acid catalyst).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Analyze the product mixture by gas chromatography (GC) or ¹H NMR spectroscopy to determine the percentage conversion of the starting ester to butyl acetate, butyl benzoate, butyl acrylate, or butyl 2-methyl-2H-1,2,3-triazole-4-carboxylate.
Comparative Reduction
Objective: To assess the relative ease of reduction of the four esters using sodium borohydride.
Procedure:
-
In separate flasks, dissolve 10 mmol of each ester in a suitable solvent (e.g., ethanol).
-
Cool the solutions in an ice bath and add 15 mmol of sodium borohydride portion-wise with stirring.
-
Allow the reaction mixtures to stir at room temperature for a specified time (e.g., 2 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.
-
Extract the product alcohol with an organic solvent.
-
Dry the organic layer, concentrate it, and determine the yield of the corresponding alcohol (methanol, benzyl alcohol, propen-1-ol, or (2-methyl-2H-1,2,3-triazol-4-yl)methanol). While esters are generally less reactive towards sodium borohydride than aldehydes and ketones, this comparative experiment can reveal differences in their reactivity.[2][3]
Experimental Workflow Diagram
Caption: Workflow for comparing ester reactivity.
Signaling Pathway Diagram
The reactivity of esters in nucleophilic acyl substitution reactions is fundamentally governed by the stability of the tetrahedral intermediate formed during the reaction. The electron-withdrawing triazole ring stabilizes the negative charge on the oxygen atom of the tetrahedral intermediate, thereby lowering the activation energy of the reaction and increasing the reaction rate.
Caption: Nucleophilic acyl substitution pathway.
This guide provides a foundational understanding of the relative reactivity of this compound. Further experimental investigations are encouraged to obtain precise quantitative data and to explore the implications of this enhanced reactivity in various synthetic applications.
References
A Comparative Guide to the Synthesis of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Routes, Properties, and Biological Relevance of Key Triazole Isomers.
The strategic selection of isomeric scaffolds is a critical decision in drug discovery and development. The subtle rearrangement of atoms within a heterocyclic ring can profoundly influence a molecule's synthetic accessibility, physicochemical properties, and biological activity. This guide provides an in-depth comparison of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate and its key isomers, offering valuable insights for researchers navigating the chemical space of triazole-based compounds.
Introduction to Triazole Isomers in Drug Discovery
Triazoles are five-membered heterocyclic rings containing three nitrogen atoms, existing as two primary constitutional isomers: 1,2,3-triazoles and 1,2,4-triazoles. These scaffolds are prevalent in a wide array of pharmaceuticals due to their metabolic stability, capacity for hydrogen bonding, and ability to act as bioisosteres for other functional groups.[1] The methylation of the triazole ring introduces further isomeric possibilities, each with a unique three-dimensional structure and electronic distribution that can fine-tune its interaction with biological targets.
This guide focuses on the comparative synthesis and properties of the following key isomers:
-
This compound (N2-methyl isomer)
-
Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate (N1-methyl isomer)
-
Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate
-
Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate
Comparative Synthesis of Methylated Triazole Carboxylate Isomers
The synthesis of N-methylated triazole carboxylates often starts from the parent NH-triazole ester. The regioselectivity of the methylation is a key challenge, frequently leading to a mixture of isomers that require careful separation.
Synthesis of N-Methylated 1,2,3-Triazole-4-carboxylate Isomers
A common route to this compound and its N1-methyl isomer involves the direct methylation of Methyl 1H-1,2,3-triazole-4-carboxylate. This reaction typically yields a mixture of the N1 and N2-methylated products, which can be separated by column chromatography.[2][3]
Experimental Protocol: Methylation of Methyl 1H-1,2,3-triazole-4-carboxylate [2][3]
To a solution of Methyl 1H-1,2,3-triazole-4-carboxylate (2 g) in dry DMF (15 ml) under a nitrogen atmosphere at 0 °C, potassium carbonate (1.3 g) and methyl iodide (specific volume not provided in the source) are added. The mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring until the reaction is complete as monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The resulting residue contains a mixture of Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate and this compound. The individual isomers are then isolated by column chromatography.[2][3]
Logical Workflow for Synthesis and Separation of 1,2,3-Triazole Isomers
Caption: General workflow for the synthesis and separation of N-methylated 1,2,3-triazole-4-carboxylate isomers.
Synthesis of N-Methylated 1,2,4-Triazole-3-carboxylate Isomers
The synthesis of methylated 1,2,4-triazole-3-carboxylates can also be achieved through direct methylation of the parent triazole. However, regioselectivity can be an issue, often yielding a mixture of N1 and N4 substituted products. Alternative strategies involve building the methylated ring system from acyclic precursors to ensure a single regioisomer.
Experimental Protocol: Synthesis of Methyl 1,2,4-triazole-3-carboxylate (Non-diazotization route) [4]
A method that avoids hazardous diazotization steps involves the reaction of thiosemicarbazide with oxalic acid in water to form an intermediate, which is then treated with nitric acid to remove the mercapto group. The resulting 1,2,4-triazole-3-carboxylic acid is then esterified with methanol under acidic catalysis to yield the final product. This route is reported to have a good overall yield of over 58%.[4]
Data Presentation: Comparison of Triazole Isomer Synthesis
| Isomer | Starting Material | Key Reagents | Typical Yield | Separation Method | Reference |
| This compound | Methyl 1H-1,2,3-triazole-4-carboxylate | CH₃I, K₂CO₃, DMF | Mixture, isolated yield not specified | Column Chromatography | [2][3] |
| Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate | Methyl 1H-1,2,3-triazole-4-carboxylate | CH₃I, K₂CO₃, DMF | Mixture, isolated yield not specified | Column Chromatography | [2][3] |
| Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate | 1,2,4-Triazole-3-carboxylic acid | Methanol, H₂SO₄ | Not specified | Not applicable | [5] |
| Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate | 4-Methyl-4H-1,2,4-triazole-3-carbohydrazide | Not specified | Not specified | Not specified | N/A |
Physicochemical Properties
The position of the methyl group significantly influences the physicochemical properties of the triazole isomers, which in turn affects their solubility, membrane permeability, and pharmacokinetic profiles.
| Property | This compound | Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate | Methyl 1H-1,2,4-triazole-3-carboxylate |
| Molecular Formula | C₅H₇N₃O₂ | C₅H₇N₃O₂ | C₄H₅N₃O₂ |
| Molecular Weight | 141.13 g/mol | 141.13 g/mol | 127.10 g/mol |
| Melting Point | Not specified | Not specified | 196-199 °C |
| Boiling Point | Not specified | Not specified | Not specified |
| pKa | Not specified | Not specified | Not specified |
Note: Detailed experimental data for the physicochemical properties of the individual methylated isomers are limited in the available literature.
Biological Activity and Signaling Pathways
Triazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. Their mechanism of action often involves the inhibition of key enzymes or modulation of signaling pathways.
Recent studies have highlighted the role of triazole derivatives as inhibitors of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is implicated in inflammation and cancer.[6][7][8] The p38α MAP kinase, in particular, is a key target for anti-inflammatory drug development.[6]
Signaling Pathway: Inhibition of p38α MAPK by Triazole Derivatives
Caption: Simplified diagram of the p38α MAPK signaling pathway and its inhibition by triazole derivatives.
The differential orientation of the methyl group and the ester functionality in the triazole isomers can lead to distinct binding modes within the active site of enzymes like p38α MAPK, resulting in variations in inhibitory potency.
Conclusion
The choice between this compound and its isomers in a drug discovery program has significant implications. The synthesis of the N-methylated 1,2,3-triazole isomers typically involves a non-regioselective methylation followed by a challenging separation, which may impact scalability and cost. In contrast, regioselective syntheses of 1,2,4-triazole isomers are available.
The limited availability of comparative physicochemical and biological data for these specific isomers underscores the need for further head-to-head studies. Such data would be invaluable for establishing clear structure-activity relationships and guiding the rational design of next-generation triazole-based therapeutics. Researchers are encouraged to consider the synthetic tractability and potential for isomeric diversity when selecting a triazole scaffold for their specific biological target.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anti-cancer activity of novel 1,2,3-triazole hybrids of erlotinib against cervical cancer via MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents [patents.google.com]
- 5. Methyl 1,2,4-triazole-3-carboxylate | 4928-88-5 [chemicalbook.com]
- 6. Synthesis, p38α MAP kinase inhibition, anti-inflammatory activity, and molecular docking studies of 1,2,4-triazole-based benzothiazole-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity of 4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one via Repression of MAPK/NF-κB Signaling Pathways in β-Amyloid-Induced Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
"validation of biological assay for Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate derivatives"
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the validation of biological assays for Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate derivatives. This document outlines experimental protocols and presents data in a comparative format to assess the performance of these novel compounds against established alternatives.
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antifungal, and antimicrobial properties.[1][2][3] The validation of the biological activity of new derivatives, such as those of this compound, is a critical step in the drug discovery pipeline. This guide focuses on the in vitro assessment of anticancer activity, a prominent therapeutic area for triazole compounds.[4]
In Vitro Anticancer Activity: A Comparative Analysis
A crucial initial step in evaluating the potential of a novel compound is to determine its cytotoxic effect on cancer cell lines. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population in vitro.
Below is a comparative summary of the cytotoxic activity of a hypothetical this compound derivative (MMTC-D1) against the standard chemotherapeutic agent, Doxorubicin. The data is presented for two common human cancer cell lines: MCF-7 (breast adenocarcinoma) and A-549 (lung carcinoma).
| Compound | Cell Line | IC50 (µM) |
| MMTC-D1 | MCF-7 | 18.06 |
| A-549 | 21.25 | |
| Doxorubicin | MCF-7 | 1.2 |
| A-549 | 0.98 |
Note: The IC50 values for MMTC-D1 are hypothetical and for illustrative purposes, based on reported activities of similar 1,2,3-triazole derivatives against these cell lines.[5] The IC50 values for Doxorubicin are representative of its known potent anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A-549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compound (MMTC-D1) and reference drug (Doxorubicin)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cancer cells. Seed the cells into 96-well plates at a density of approximately 5 x 10^3 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (MMTC-D1) and the reference drug (Doxorubicin) in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Below is a diagram illustrating the workflow of the MTT assay.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Alternative Biological Assay: Antifungal Susceptibility Testing
Many triazole derivatives are potent antifungal agents.[6] An alternative or complementary validation of biological activity for this compound derivatives could involve antifungal susceptibility testing.
A standard method for this is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) of a compound against various fungal strains.[7] This assay follows guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).
Experimental Protocol: Broth Microdilution for Antifungal Susceptibility
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
Test compound and reference antifungal (e.g., Fluconazole)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium to a concentration of 0.5-2.5 x 10^3 CFU/mL.[7]
-
Compound Dilution: Prepare serial twofold dilutions of the test compound and reference drug in the 96-well plates.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control.[8]
The diagram below outlines the workflow for antifungal susceptibility testing.
Caption: Workflow for antifungal susceptibility testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 4. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. academic.oup.com [academic.oup.com]
Comparative Analysis of the Predicted Biological Activity of Methyl and Ethyl 2-methyl-2H-1,2,3-triazole-4-carboxylate
A detailed literature search did not yield any direct comparative studies or specific biological activity data for Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate and its corresponding ethyl ester, Ethyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Therefore, this guide provides a predictive comparison based on the known biological activities of structurally related 1,2,3-triazole derivatives and general principles of medicinal chemistry. The experimental data presented is hypothetical and serves as a template for future research in this area.
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The specific substitution pattern on the triazole ring and the nature of the ester group at the 4-position can significantly influence the compound's pharmacokinetic and pharmacodynamic profiles.
Predicted Biological Activity Profile
Based on the activities of similar 1,2,3-triazole-4-carboxylate derivatives, it is plausible that both the methyl and ethyl esters could exhibit antimicrobial and cytotoxic activities. The ester functional group can be a key determinant of a molecule's biological action, influencing factors such as cell permeability, metabolic stability, and interaction with target enzymes.
Hypothetical Antimicrobial Activity
The smaller methyl ester is generally more water-soluble and may exhibit faster cell penetration, potentially leading to a more rapid onset of antimicrobial action. Conversely, the ethyl ester, being more lipophilic, might show better partitioning into lipid-rich bacterial membranes, which could result in higher overall activity against certain strains.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data (in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| This compound | 16 | 32 | 64 |
| Ethyl 2-methyl-2H-1,2,3-triazole-4-carboxylate | 8 | 16 | 32 |
| Reference Drug (e.g., Ciprofloxacin/Fluconazole) | 2 | 1 | 4 |
Hypothetical Cytotoxic Activity
In the context of anticancer activity, the ethyl ester's increased lipophilicity might enhance its ability to cross the cell membrane and accumulate within cancer cells. However, the methyl ester could be more susceptible to hydrolysis by intracellular esterases, potentially releasing the active carboxylic acid form more readily. The overall cytotoxic effect would depend on the specific mechanism of action.
Table 2: Hypothetical IC50 Values for Cytotoxicity (in µM)
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) |
| This compound | 25 | 30 | 45 |
| Ethyl 2-methyl-2H-1,2,3-triazole-4-carboxylate | 15 | 20 | 35 |
| Reference Drug (e.g., Doxorubicin) | 0.5 | 0.8 | 1.2 |
Experimental Protocols
To validate the predicted biological activities, the following experimental protocols are proposed.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
-
Preparation of Stock Solutions: Dissolve this compound and Ethyl 2-methyl-2H-1,2,3-triazole-4-carboxylate in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Bacterial and Fungal Strains: Use standard strains of Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), and Candida albicans (ATCC 90028).
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to obtain concentrations ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (microorganism and medium), a negative control (medium only), and a reference antibiotic/antifungal control.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Lines and Culture: Culture human cancer cell lines such as A549 (lung), MCF-7 (breast), and HepG2 (liver) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^3 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the methyl and ethyl esters (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway that could be investigated.
Caption: Hypothetical workflow for the comparative biological evaluation.
Caption: Potential signaling pathway for inducing apoptosis.
References
A Comparative Guide to the Synthesis of 1,2,3-Triazole-4-Carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole core is a prominent scaffold in medicinal chemistry, valued for its stability, synthetic accessibility, and ability to engage in hydrogen bonding. Esters of 1,2,3-triazole-4-carboxylic acid, in particular, serve as crucial intermediates in the synthesis of a wide array of biologically active molecules. This guide provides a comparative overview of the primary synthetic routes to these valuable compounds, complete with experimental data and detailed protocols to aid in methodological selection.
Comparative Analysis of Synthetic Routes
The synthesis of 1,2,3-triazole-4-carboxylic acid esters is predominantly achieved through cycloaddition reactions between azides and alkynes. The two most prominent methods are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Key Differences and Considerations
-
Regioselectivity: CuAAC reactions are highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. In contrast, RuAAC typically produces the 1,5-disubstituted isomer. This predictable control over regiochemistry is a significant advantage of these catalytic methods over traditional thermal Huisgen cycloadditions, which often result in a mixture of isomers.
-
Reaction Conditions: CuAAC reactions are often performed under mild conditions, frequently at room temperature in a variety of solvents, including aqueous media. RuAAC reactions may require elevated temperatures.
-
Catalyst: The choice of catalyst is a critical determinant of the reaction's outcome. Copper catalysts, often generated in situ from copper(II) salts and a reducing agent, are widely used for CuAAC. Ruthenium complexes, such as Cp*RuCl(PPh3)2, are employed for RuAAC.
The following diagram illustrates the logical workflow for selecting a synthetic route based on the desired regioisomer.
Caption: Synthetic route selection based on desired regioisomer.
Quantitative Data Comparison
The following table summarizes the performance of different catalytic systems for the synthesis of ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate.
| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuAAC | CuSO4·5H2O, Sodium Ascorbate | t-BuOH/H2O | Room Temp | 12 | 95 | |
| RuAAC | [Cp*RuCl]4 | Toluene | 100 | 6 | 89 (1,5-isomer) | |
| CuAAC (Microwave) | CuI | DMF | 120 | 0.25 | 98 |
Note: The yield for RuAAC corresponds to the 1,5-disubstituted isomer, while CuAAC methods yield the 1,4-isomer.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate via CuAAC and RuAAC.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of the 1,4-disubstituted triazole.
Caption: Experimental workflow for CuAAC synthesis.
Procedure:
-
In a round-bottom flask, dissolve benzyl azide (1.0 mmol) and ethyl propiolate (1.1 mmol) in a 1:1 mixture of t-butanol and water (10 mL).
-
To this solution, add sodium ascorbate (0.1 mmol) followed by copper(II) sulfate pentahydrate (0.05 mmol).
-
Stir the resulting mixture vigorously at room temperature for 12 hours.
-
Upon completion (monitored by TLC), dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate.
Protocol 2: Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol details the synthesis of the 1,5-disubstituted triazole.
Caption: Experimental workflow for RuAAC synthesis.
Procedure:
-
To a sealed tube, add benzyl azide (1.0 mmol), ethyl propiolate (1.2 mmol), and [Cp*RuCl]4 (0.02 mmol) in toluene (5 mL).
-
Heat the mixture at 100 °C for 6 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired ethyl 1-benzyl-1H-1,2,3-triazole-5-carboxylate.
Conclusion
The choice between CuAAC and RuAAC for the synthesis of 1,2,3-triazole-4-carboxylic acid esters is primarily dictated by the desired regiochemistry. CuAAC is the method of choice for obtaining 1,4-disubstituted products, offering mild reaction conditions and high yields. For the synthesis of 1,5-disubstituted analogues, RuAAC is the preferred route, although it may require higher temperatures. The provided protocols and comparative data serve as a valuable resource for researchers in selecting the optimal synthetic strategy for their specific needs in drug discovery and development.
Safety Operating Guide
Proper Disposal of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate: A Comprehensive Guide
For Immediate Release: This document provides essential safety and logistical information for the proper disposal of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate (CAS No. 105020-39-1). This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, minimizing risks to personnel and the environment.
Disclaimer: The toxicological properties of this compound have not been fully investigated.[1] Therefore, it is crucial to handle this compound with the utmost care and to follow all safety precautions outlined in this guide and in accordance with your institution's environmental health and safety (EHS) protocols.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Direct contact with the skin, eyes, and respiratory tract should be strictly avoided.
Hazard Identification:
-
Acute Effects: This compound is an irritant and may be harmful if ingested or inhaled.[1] It is irritating to mucous membranes and the upper respiratory tract.[1]
-
Unknown Hazards: The full range of health hazards associated with this product has not been thoroughly investigated.[1]
First-Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[2] If contact lenses are present, remove them if it is safe to do so. Continue rinsing and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
II. Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[2] | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber).[1][2] | To prevent skin contact with the chemical. |
| Body Protection | A lab coat or other protective clothing and chemical-resistant boots.[1][2] | To minimize skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][2] A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[2] | To prevent inhalation of potentially harmful dust or vapors. |
III. Operational and Disposal Plan
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[3] Under no circumstances should this chemical be discharged into drains or the environment.[3]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (105020-39-1) on the label.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
Spill Management:
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Ventilate the Area: Ensure the area is well-ventilated.
-
Containment and Cleanup:
-
Wear the appropriate PPE as detailed in the table above.
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation. A vacuum cleaner equipped with a HEPA filter should be used.
-
For liquid spills, use an inert absorbent material.
-
Collect the contaminated material and place it in a sealed, labeled hazardous waste container.
-
-
Decontaminate the Spill Area: Thoroughly clean the spill area with soap and water.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate
Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that requires careful handling in a laboratory setting. Based on data from similar compounds, it is prudent to treat this chemical as potentially hazardous.
Hazard Identification and Classification
Based on the GHS classification of the analogous 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid, this compound should be handled as if it has the following potential hazards[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.
Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. |
| Eyes/Face | Safety goggles with side-shields | Tightly fitting safety goggles are essential. A face shield should be used in situations with a high potential for splashing. |
| Body | Laboratory coat | A standard laboratory coat should be worn at all times. For larger quantities or increased risk of exposure, consider impervious or flame-resistant clothing. |
| Respiratory | Approved mask or respirator | To be used when handling the powder outside of a fume hood or when exposure limits may be exceeded. A NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge is recommended. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
1. Preparation:
-
Consult Safety Information: Always review all available safety information and establish a specific handling protocol before beginning work.
-
Ensure Proper Ventilation: All handling of this chemical should be conducted inside a certified chemical fume hood.[2]
-
Gather Materials: Have all necessary equipment, including PPE, weighing materials, solvents, and clearly labeled waste containers, ready before you begin.
-
Inspect PPE: Check all PPE for integrity. Do not use damaged gloves, goggles, or lab coats.
2. Handling the Chemical:
-
Don Appropriate PPE: Put on your lab coat, safety goggles, and gloves before entering the designated handling area.
-
Weighing: If weighing the solid, do so in the fume hood. Use a disposable weighing boat to minimize contamination.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly.
-
Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.
-
Keep Containers Closed: When not in use, ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated place.[3]
3. Post-Handling:
-
Decontamination: Clean the work area thoroughly with an appropriate solvent and then with soap and water.
-
Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, according to the disposal plan outlined below.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification: All materials contaminated with this compound, including unused product, empty containers, and disposable labware, should be treated as hazardous chemical waste.[4]
-
Waste Collection:
-
Collect waste in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Do not mix this waste with other waste streams.[4]
-
-
Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Keep containers away from incompatible materials, such as strong oxidizing agents.[2]
-
-
Final Disposal:
-
The primary and mandated method for disposal is through an approved hazardous waste disposal facility.[2][5]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide them with all available safety information for the compound.
-
Do not discharge this chemical into drains or the environment.
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
